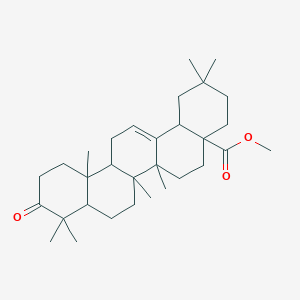![molecular formula C18H21ClN2O2S B239413 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine (CPDP) is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. CPDP belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine acts as a serotonin receptor antagonist and a dopamine receptor agonist. This dual action on the central nervous system is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which may explain its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Future Directions
For the study of 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine include investigating its potential therapeutic benefits in neurodegenerative disorders and developing new derivatives with greater therapeutic potential.
Synthesis Methods
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be synthesized using various methods, including the reaction of 1-(2-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic benefits in various fields of scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects. 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Furthermore, 1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to have anti-inflammatory and antitumor properties.
properties
Product Name |
1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-16(13-15(14)2)24(22,23)21-11-9-20(10-12-21)18-6-4-3-5-17(18)19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
NTSNOIRMJBZWQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)






![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)